REACTION_CXSMILES
|
C([S:4][CH2:5][C:6]1[CH:7]=[C:8]([CH:12]=[CH:13][CH:14]=1)[C:9]([OH:11])=[O:10])(=O)C.C(=O)([O-])[O-].[K+].[K+]>CO.O>[SH:4][CH2:5][C:6]1[CH:7]=[C:8]([CH:12]=[CH:13][CH:14]=1)[C:9]([OH:11])=[O:10] |f:1.2.3|
|
Name
|
3-(acetylthiomethyl)benzoic acid
|
Quantity
|
16.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)SCC=1C=C(C(=O)O)C=CC1
|
Name
|
|
Quantity
|
26.9 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred for 4 h at 60° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 500-mL round-bottom flask, was placed
|
Type
|
CONCENTRATION
|
Details
|
The resulting mixture was concentrated under vacuum
|
Type
|
ADDITION
|
Details
|
The resulting solution was diluted with 200 mL of water
|
Type
|
EXTRACTION
|
Details
|
The resulting solution was extracted with 3× (100/20 mL) of ethyl acetate/tetrahydrofuran
|
Type
|
WASH
|
Details
|
The resulting mixture was washed with 1×100 mL of brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The mixture was dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
This resulted in 12 g (91%) of 3-(mercaptomethyl)benzoic acid as a brown solid
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |